molecular formula C26H39NO2 B3028903 N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide CAS No. 383715-23-9

N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide

Cat. No.: B3028903
CAS No.: 383715-23-9
M. Wt: 397.6 g/mol
InChI Key: XKHCEDYSKNATME-UHFFFAOYSA-N
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Description

N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide is a natural product known for its biological activity. It is a member of the N-alkylamide family, which is characterized by the presence of an amide bond between an alkyl group and a fatty acid.

Scientific Research Applications

N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of N-alkylamides.

    Biology: Investigated for its effects on the endocannabinoid system, particularly its binding affinity for cannabinoid receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Mechanism of Action

Target of Action

The primary targets of N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide are currently unknown. This compound is a type of alkaloid , and alkaloids often interact with a variety of cellular targets, including enzymes and receptors

Mode of Action

As an alkaloid, it may interact with its targets to modulate their activity, leading to changes in cellular function . More detailed studies are required to elucidate the exact mechanisms involved.

Biochemical Pathways

Alkaloids can influence a wide range of biochemical pathways depending on their specific targets

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its classification as an alkaloid , it may have a variety of effects depending on its specific targets and the cells in which they are expressed

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide typically involves the reaction of 3-methoxybenzylamine with linolenic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

The process would involve the optimization of reaction conditions to maximize yield and purity, as well as the use of large-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide
  • N-Benzyl9Z,12Z-octadeca-9,12-dienamide
  • N-Methylbutylamide

Uniqueness

N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide is unique due to the presence of the methoxy group on the benzyl ring, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural feature distinguishes it from other N-alkylamides and contributes to its specific biological activity .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h4-5,7-8,10-11,18-20,22H,3,6,9,12-17,21,23H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHCEDYSKNATME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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